![molecular formula C28H25NO2S B14243626 Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate CAS No. 395651-19-1](/img/structure/B14243626.png)
Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with an ethyl ester group at the 3-position and a triphenylmethylsulfanyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced via esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.
Attachment of the Triphenylmethylsulfanyl Group: The triphenylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the triphenylmethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The triphenylmethylsulfanyl group can influence the compound’s binding affinity and specificity, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate can be compared with other pyridine derivatives and compounds containing triphenylmethylsulfanyl groups:
Similar Compounds:
Propiedades
Número CAS |
395651-19-1 |
|---|---|
Fórmula molecular |
C28H25NO2S |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
ethyl 6-(tritylsulfanylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C28H25NO2S/c1-2-31-27(30)22-18-19-26(29-20-22)21-32-28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-20H,2,21H2,1H3 |
Clave InChI |
JIDFVOSXJAMNBL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C=C1)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



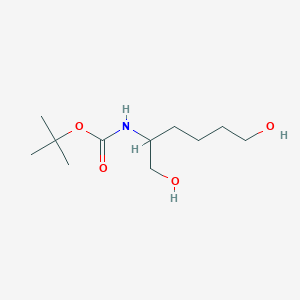
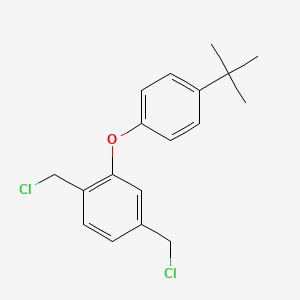

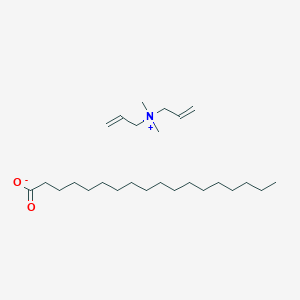
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
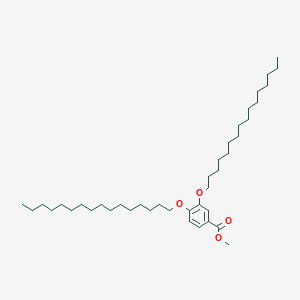
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
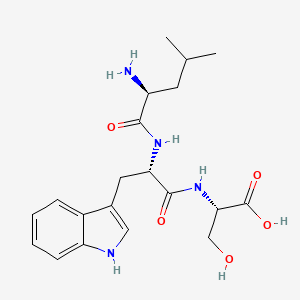
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)

![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
